
12-NO2-Cla
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido Linoleico Conjugado 9(E),11(E)-12-nitro es un derivado nitrado del ácido linoleico conjugado. Los ácidos linoleicos conjugados son un grupo de isómeros posicionales y geométricos del ácido linoleico, un ácido graso poliinsaturado omega-6. La nitración del ácido linoleico conjugado introduce un grupo nitro en la molécula, lo que puede alterar significativamente sus propiedades químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido Linoleico Conjugado 9(E),11(E)-12-nitro normalmente implica la nitración del ácido linoleico conjugado. Esto se puede lograr mediante varios métodos, que incluyen:
Método de nitrito acidificado: El ácido linoleico conjugado se expone a nitrito acidificado, lo que facilita el proceso de nitración.
Método de peroxinitrito: El ácido linoleico conjugado se trata con peroxinitrito, una especie reactiva de nitrógeno, para introducir el grupo nitro.
Método de dióxido de nitrógeno gaseoso: El ácido linoleico conjugado se expone a dióxido de nitrógeno gaseoso, lo que da como resultado la nitración.
Método de mieloperoxidasa: La acción combinada de mieloperoxidasa, peróxido de hidrógeno y nitrito también se puede utilizar para nitrar el ácido linoleico conjugado.
Métodos de producción industrial: La producción industrial del Ácido Linoleico Conjugado 9(E),11(E)-12-nitro puede implicar procesos de nitración a gran escala utilizando los métodos mencionados anteriormente. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad.
Tipos de reacciones:
Oxidación: El Ácido Linoleico Conjugado 9(E),11(E)-12-nitro puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos de oxidación.
Reducción: El grupo nitro en el Ácido Linoleico Conjugado 9(E),11(E)-12-nitro se puede reducir a un grupo amino en condiciones apropiadas.
Sustitución: El grupo nitro puede participar en reacciones de sustitución, donde se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos:
Productos de oxidación: Varios derivados oxidados del Ácido Linoleico Conjugado 9(E),11(E)-12-nitro.
Productos de reducción: Ácido Linoleico Conjugado 9(E),11(E)-12-amino.
Productos de sustitución: Derivados con diferentes grupos funcionales reemplazando el grupo nitro.
Aplicaciones Científicas De Investigación
El Ácido Linoleico Conjugado 9(E),11(E)-12-nitro tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar reacciones de nitración y el comportamiento de los ácidos grasos nitro.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas, como en el tratamiento de enfermedades inflamatorias y el cáncer.
Mecanismo De Acción
El mecanismo de acción del Ácido Linoleico Conjugado 9(E),11(E)-12-nitro implica su interacción con varios objetivos moleculares y vías. El grupo nitro puede modular la actividad de enzimas y receptores, lo que lleva a cambios en las vías de señalización celular. Por ejemplo, puede inhibir la actividad de enzimas proinflamatorias y activar vías antiinflamatorias, lo que contribuye a sus posibles efectos antiinflamatorios .
Compuestos similares:
Ácido Linoleico Conjugado 9(E),11(E): El compuesto principal sin el grupo nitro.
Ácido Linoleico Conjugado 9(Z),11(E): Un isómero geométrico con diferentes configuraciones de doble enlace.
Ácido Linoleico Conjugado 10(E),12(Z): Otro isómero geométrico con diferentes configuraciones de doble enlace.
Unicidad: El Ácido Linoleico Conjugado 9(E),11(E)-12-nitro es único debido a la presencia del grupo nitro, que confiere propiedades químicas y biológicas distintas en comparación con sus contrapartes no nitradas. El grupo nitro puede mejorar la reactividad y la actividad biológica del compuesto, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
9(E),11(E)-Conjugated Linoleic Acid: The parent compound without the nitro group.
9(Z),11(E)-Conjugated Linoleic Acid: A geometric isomer with different double bond configurations.
10(E),12(Z)-Conjugated Linoleic Acid: Another geometric isomer with different double bond configurations.
Uniqueness: 9(E),11(E)-12-nitro Conjugated Linoleic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its non-nitrated counterparts. The nitro group can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H31NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(9E,11E)-12-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,15H,2-8,10-11,13-14,16H2,1H3,(H,20,21)/b12-9+,17-15+ |
Clave InChI |
ONJKKOVKZYVSIB-VAOWDNLSSA-N |
SMILES isomérico |
CCCCCC/C(=C\C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
SMILES canónico |
CCCCCCC(=CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)
![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)
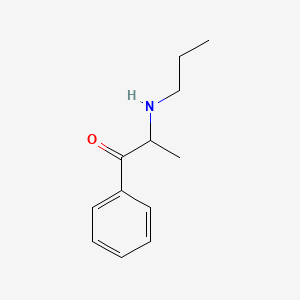
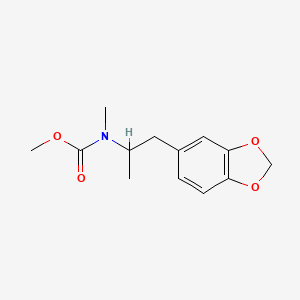
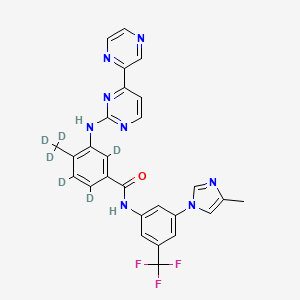
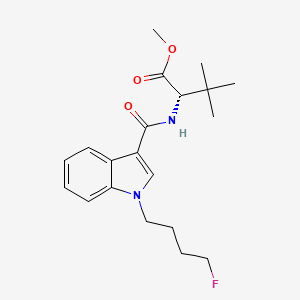
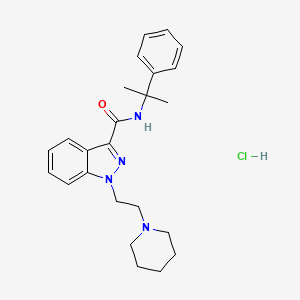
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

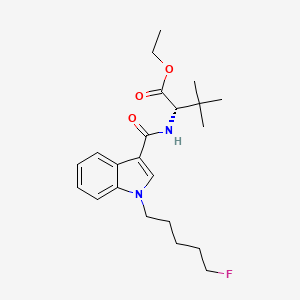
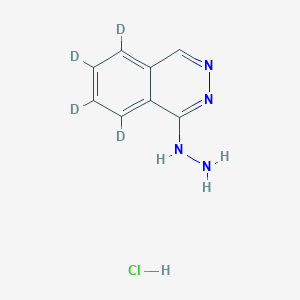
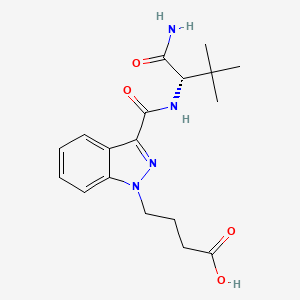
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
